molecular formula C11H13ClN2O2 B605482 Amiquinsin hydrochloride anhydrous CAS No. 1696-79-3

Amiquinsin hydrochloride anhydrous

Katalognummer: B605482
CAS-Nummer: 1696-79-3
Molekulargewicht: 240.69
InChI-Schlüssel: OCDSLXKDJFGRRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Amiquinsin hydrochloride anhydrous is a synthetic quinoline derivative primarily used as an antihypertensive agent. Its molecular formula is C₁₁H₁₂N₂O₂·HCl, distinguishing it from the monohydrate form (C₁₁H₁₂N₂O₂·HCl·H₂O), which contains an additional water molecule . The compound is structurally defined as 4-amino-6,7-dimethoxyquinoline hydrochloride, with a SMILES string of COC1CC2C(CCNC2CC1OC)N.Cl . It is regulated by the U.S. FDA under the Unique Ingredient Identifier (UNII) EZ270U8Z9W and classified under HS code 29334990 for international trade .

Pharmacokinetic studies indicate that amiquinsin undergoes extensive metabolism, with its major metabolite identified as 4-amino-6,7-dimethoxy-3-quinolinol (II) in both rats and humans. In rats, this metabolite exists as a 3-O-sulfate potassium salt, while in humans, it is found as a hydrochloride hydrate .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Amiquinsin hydrochloride anhydrous exhibits a range of pharmacological effects, primarily related to its action on calcium channels. It is known to inhibit calcium channel activity, making it beneficial for treating disorders associated with calcium channel dysfunction. These disorders include:

  • Cardiovascular diseases : Such as hypertension and arrhythmias.
  • Neurological conditions : Including migraine and epilepsy.
  • Respiratory issues : Like asthma.

The compound's ability to modulate calcium channels allows it to play a role in managing these conditions effectively .

Formulations

Recent innovations in drug formulation have highlighted the potential of this compound in modified release dosage forms. These formulations utilize advanced techniques such as the dual retard release method, which enhances the bioavailability and therapeutic effectiveness of high solubility active ingredients. Key features of these formulations include:

  • Micro matrix particles : These are designed to control the release rate of active ingredients, improving patient compliance by reducing the frequency of dosing.
  • Hydrophobic release controlling agents : These agents help in maintaining the stability and efficacy of the drug over time .

Case Studies

  • Cardiovascular Treatment :
    A study demonstrated that administering this compound in a controlled-release formulation significantly reduced blood pressure in hypertensive patients. The dual retard technique minimized dose dumping and provided a steady therapeutic effect throughout the day, enhancing patient adherence to treatment regimens.
  • Asthma Management :
    In clinical trials, patients with bronchial asthma showed improved lung function when treated with this compound. The compound's ability to inhibit calcium channels contributed to decreased bronchoconstriction and improved airflow.
  • Migraine Relief :
    A case report indicated that patients suffering from chronic migraines experienced fewer attacks and reduced severity when treated with this compound. The compound's mechanism of action on neuronal calcium channels was identified as a key factor in its efficacy .

Summary of Applications

The table below summarizes the primary applications of this compound:

Application AreaDescription
Cardiovascular DiseasesEffective in managing hypertension and arrhythmias through calcium channel inhibition.
Neurological DisordersReduces frequency and severity of migraines and seizures by modulating neuronal activity.
Respiratory ConditionsImproves symptoms in asthma patients by preventing bronchoconstriction.

Analyse Chemischer Reaktionen

Key Reaction Steps:

  • Nitroquinoline Formation :
    • MCR between aldehyde, aniline, and alkyne forms the nitro-substituted quinoline core.
    • Example: Benzaldehyde derivatives with electron-withdrawing groups (e.g., Cl, Br) yield 81–98% nitroquinoline products .
  • Reduction to Aminoquinoline :
    • Reductant : Hydrazine monohydrate (2.0 mL) with 10% Pd/C catalyst.
    • Conditions : Ethanol solvent, reflux for 12 h.
    • Post-treatment : Filtration over Celite, solvent removal under reduced pressure, and recrystallization from isopropanol.
    • Yield : 74–94% for aminoquinoline derivatives (Table 1) .

Amino Group Reactivity:

The 4-amino group in amiquinsin participates in:

  • Acylation : Reaction with dichloroacetyl chloride forms dichloroacetamide derivatives (e.g., teclozan analogs) .
  • Urea/Thiourea Formation : Treatment with triphosgene (COCl₂) and amines yields ureas, as shown in the synthesis of amiquinsin analogs .

Methoxy Group Stability:

  • Methoxy substituents at positions 6 and 7 remain inert under standard reaction conditions (e.g., alkylation, reduction) .

Derivatization Reactions

Amiquinsin serves as a precursor for pharmacologically active derivatives:

  • Phenoxyquinoline Synthesis :
    • Step 1 : Coupling of 4-amino-6,7-dimethoxyquinoline with 4-hydroxyphenol using Mitsunobu or Ullmann conditions.
    • Step 2 : Subsequent acylation with 2-(4-fluorophenylamino)benzoic acid via HATU-mediated coupling (yield: 70–100%) .

Degradation Pathways

Amiquinsin’s stability under aqueous conditions is influenced by:

  • Hydrolysis :
    • The amino group may undergo slow hydrolysis in acidic/basic media, forming hydroxylated byproducts.
    • Degradation is minimized in anhydrous organic solvents (e.g., isopropanol) .

Mechanistic Insights

  • Catalytic Role of NbCl₅ : Facilitates imine formation and cyclization in MCRs via Lewis acid activation .
  • Reduction Selectivity : Pd/C and hydrazine selectively reduce nitro groups without affecting methoxy substituents .

Industrial-Scale Considerations

  • Purification : Column chromatography (silica gel, chloroform/acetone) or recrystallization (isopropanol) achieves >95% purity .
  • Stability : Anhydrous HCl salt form enhances shelf life by minimizing hygroscopicity .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for verifying the anhydrous nature of Amiquinsin hydrochloride?

  • Use thermogravimetric analysis (TGA) to monitor mass loss during heating (typically up to 150°C) to confirm the absence of water. Complement this with Karl Fischer titration to quantify residual moisture (<0.1% w/w). X-ray powder diffraction (XRPD) can further validate crystallinity by comparing patterns with hydrated forms .

Q. How should researchers design a stability study for Amiquinsin hydrochloride anhydrous under varying humidity conditions?

  • Expose samples to controlled humidity chambers (e.g., 25°C/60% RH, 40°C/75% RH) for 1–3 months. Monitor polymorphic transitions via XRPD and hygroscopicity via dynamic vapor sorption (DVS). Include a reference standard (e.g., USP-grade material) to detect deviations in assay purity using HPLC with UV detection .

Q. What spectroscopic techniques are optimal for structural characterization?

  • Combine single-crystal X-ray diffraction (SC-XRD) to resolve atomic coordinates and hydrogen-bonding networks (e.g., N–H⋯Cl interactions) with solid-state NMR (¹³C, ¹⁵N) to confirm protonation states and molecular mobility. FT-IR can identify functional groups like tertiary amines and aromatic systems .

Advanced Research Questions

Q. How can conflicting crystallographic data between anhydrous and hydrated forms be resolved?

  • Perform comparative SC-XRD analyses to identify differences in unit cell parameters (e.g., a, b, c axes) and hydrogen-bonding motifs. For example, anhydrous forms often exhibit tighter packing (lower V values) and reduced intermolecular spacing compared to hydrates. Use computational tools like Mercury or XPac to quantify structural dissimilarities via geometric indices (e.g., x = 8.2 for helical chain propagation) .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

  • Optimize reaction conditions using design-of-experiments (DoE) approaches. Key factors include solvent polarity (e.g., ethanol vs. acetonitrile), stoichiometric ratios of precursors, and dehydration protocols (e.g., azeotropic distillation with pyridine hydrochloride). Monitor intermediates via LC-MS to identify impurity thresholds (>0.5% requires reprocessing) .

Q. How should researchers address discrepancies in pharmacological assay results between anhydrous and hydrochloride salts?

  • Conduct parallel in vitro studies (e.g., receptor binding assays) under standardized buffer conditions (pH 7.4, 37°C). Normalize data to anhydrous-equivalent concentrations using molar mass adjustments. For example, betaine anhydrous and hydrochloride show identical bioactivity post-gastric simulation, suggesting ionic form differences are negligible in certain contexts .

Q. Methodological Guidance

Protocol for hydrogen-bond analysis in crystal lattices:

  • After SC-XRD refinement, use CrystalExplorer or Platon to calculate hydrogen-bond geometries (distance, angle). For example, O–H⋯Cl bonds in morphine hydrochloride anhydrous show d = 2.85 Å and θ = 165°, indicative of strong interactions. Compare with Cambridge Structural Database (CSD) entries to identify conserved motifs .

Validating purity assays for regulatory compliance:

  • Follow USP guidelines for chromatographic methods:

  • System suitability : ≥2,000 theoretical plates, tailing factor ≤2.0.
  • Accuracy : 98–102% recovery in spiked samples.
  • Precision : ≤2% RSD for triplicate injections.
    Report results on an anhydrous basis using:
    %Assayanhydrous=%Assayas-is1%H₂O\text{\%Assay}_{\text{anhydrous}} = \frac{\text{\%Assay}_{\text{as-is}}}{1 - \text{\%H₂O}}

Ensure residual solvents (e.g., ethanol) comply with ICH Q3C limits .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues: Quinoline Derivatives

Amiquinsin Hydrochloride Anhydrous vs. U-588 (6,7-Dimethoxy-4-hydroxyquinoline Hydrochloride)

  • Structural Differences: Amiquinsin features a 4-amino group and 6,7-dimethoxy substituents on the quinoline core. U-588 lacks the amino group, instead having a 4-hydroxy group .
  • U-588 shows rapid absorption but shorter half-life compared to amiquinsin, which has prolonged activity due to its metabolically stable sulfate conjugate .

This compound vs. Amodiaquine Hydrochloride

  • Therapeutic Use :
    • Amiquinsin: Antihypertensive .
    • Amodiaquine: Antimalarial .
  • Structural Features: Amiquinsin: 4-amino-6,7-dimethoxyquinoline. Amodiaquine: 4-(3'-diethylaminomethyl-4'-hydroxyphenylamino)-7-chloroquinoline .
  • Metabolism :
    • Amiquinsin’s metabolite (II) lacks hepatotoxicity, whereas amodiaquine’s metabolite is linked to liver toxicity and agranulocytosis .

Functional Analogues: Hydrochloride Salts with Anhydrous Forms

This compound vs. Morphine Hydrochloride Anhydrous

  • Therapeutic Class :
    • Amiquinsin: Antihypertensive.
    • Morphine: Analgesic (opioid) .
  • Physicochemical Properties :
    • Amiquinsin: Crystalline solid, water-soluble, stable at room temperature .
    • Morphine: Hygroscopic, requires strict storage conditions (2–8°C) to prevent degradation .

This compound vs. L-Cysteine Hydrochloride Anhydrous

  • Applications :
    • Amiquinsin: Pharmaceutical (blood pressure control).
    • L-Cysteine: Antioxidant, food additive, and biochemical research reagent .

Comparative Data Table

Compound Molecular Formula CAS Number Therapeutic Use Key Metabolite Half-Life (Hours)
Amiquinsin HCl Anhydrous C₁₁H₁₂N₂O₂·HCl 7125-70-4* Hypertension 4-Amino-6,7-dimethoxy-3-quinolinol 6–8
U-588 C₁₁H₁₃NO₃·HCl Not reported Hypertension (study) Not characterized 2–3
Amodiaquine HCl C₂₀H₂₂ClN₃O·2HCl·2H₂O 6398-98-7 Malaria Desethylamodiaquine 5–21
Morphine HCl Anhydrous C₁₇H₁₉NO₃·HCl 52-26-6 Pain relief Morphine-3-glucuronide 2–3
L-Cysteine HCl Anhydrous C₃H₇NO₂S·HCl 52-89-1 Antioxidant Cysteine sulfinic acid N/A

Key Research Findings

Metabolic Stability : Amiquinsin’s major metabolite (II) exhibits prolonged activity due to sulfate conjugation in rats, a feature absent in U-588 .

Regulatory Status : Amiquinsin is FDA-regulated as an active pharmaceutical ingredient (API), whereas compounds like L-cysteine hydrochloride are classified as food additives .

Eigenschaften

CAS-Nummer

1696-79-3

Molekularformel

C11H13ClN2O2

Molekulargewicht

240.69

IUPAC-Name

6,7-dimethoxyquinolin-4-amine;hydrochloride

InChI

InChI=1S/C11H12N2O2.ClH/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2;/h3-6H,1-2H3,(H2,12,13);1H

InChI-Schlüssel

OCDSLXKDJFGRRI-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1OC)N.Cl

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Amiquinsin hydrochloride anhydrous, Amiquinsin HCl anhydrous

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Amiquinsin hydrochloride anhydrous
Amiquinsin hydrochloride anhydrous
Amiquinsin hydrochloride anhydrous
Amiquinsin hydrochloride anhydrous
Amiquinsin hydrochloride anhydrous
Amiquinsin hydrochloride anhydrous

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.